Z-Phe-Phe-Diazomethylketone

Cathepsin L Cathepsin B Selectivity

Researchers studying cathepsin L-dependent proteolysis often face confounding results from broad-spectrum inhibitors like E-64, which obliterate all papain-family cysteine proteases. Z-Phe-Phe-Diazomethylketone (Z-FF-DMK) solves this with irreversible, sub-micromolar cathepsin L inhibition and complete discrimination against cathepsin B at 0.56 μM. • Selective cathepsin L inactivation; no cathepsin B cross-reactivity at standard working concentrations • Cell-permeable; effective in live-cell assays and ex vivo bone resorption models (EC₅₀ ~1 μM) • Irreversible covalent mechanism enables pulse-chase protocols without inhibitor re-addition

Molecular Formula C27H26N4O4
Molecular Weight 470.5 g/mol
CAS No. 65178-14-5
Cat. No. B1345613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-Phe-Diazomethylketone
CAS65178-14-5
Synonymsenzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone
Z-Phe-Phe-CHN2
Z-Phe-PheCHN2
Molecular FormulaC27H26N4O4
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C27H26N4O4/c28-29-18-25(32)23(16-20-10-4-1-5-11-20)30-26(33)24(17-21-12-6-2-7-13-21)31-27(34)35-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,34)/t23-,24-/m0/s1
InChIKeyJIFSOVRQDDYNAH-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Phe-Phe-Diazomethylketone: Procurement & Differentiation Guide


Z-Phe-Phe-Diazomethylketone (Z-FF-DMK, Z-Phe-Phe-CHN₂) is a peptidyl diazomethylketone that acts as a selective, irreversible inhibitor of the cysteine protease cathepsin L (EC 3.4.22.15) [1]. The compound features a benzyloxycarbonyl (Z) protecting group and a diazomethylketone warhead that covalently modifies the active-site cysteine (Cys25), thereby permanently inactivating the enzyme [2]. Z-Phe-Phe-Diazomethylketone is a cell-permeable, research-grade tool compound used to dissect cathepsin L-dependent pathways in oncology, bone biology, and lysosomal degradation studies [3].

Z-Phe-Phe-Diazomethylketone: Substitution Risks


Simply selecting any “peptidyl diazomethylketone” or “cysteine protease inhibitor” is a high-risk procurement strategy. Z-Phe-Ala-diazomethylketone (PADK) is a weak inhibitor (cathepsin B IC₅₀ ~9.4 μM) with additional non-canonical lysosomal-modulating effects, making it unsuitable for clean cathepsin L silencing [1]. Z-Phe-Tyr(tBu)-diazomethylketone, while ~10⁴-fold more selective for cathepsin L over cathepsin S, presents a bulkier P1' group that alters S' subsite interactions and may confound structure-activity relationship (SAR) interpretation [2]. Broad-spectrum inhibitors like E-64 (IC₅₀ 2.5 nM for cathepsin L) obliterate all papain-family cysteine proteases, precluding target-specific attribution [3]. Z-Phe-Phe-Diazomethylketone uniquely provides an optimal balance: irreversible, sub-micromolar cathepsin L inhibition with clear, experimentally demonstrated discrimination against cathepsin B [4]. The quantitative evidence below defines this non-substitutable niche.

Z-Phe-Phe-Diazomethylketone: Head-to-Head Evidence


Cathepsin L Selectivity Over Cathepsin B

Z-Phe-Phe-Diazomethylketone exhibits near-absolute selectivity for cathepsin L over cathepsin B under identical assay conditions. At a concentration of 0.56 μM, Z-Phe-Phe-CHN₂ completely abolished cathepsin L activity while exerting negligible inhibition on cathepsin B [1]. This contrasts sharply with the broad-spectrum profile of Z-Phe-Ala-diazomethylketone, which inhibits both cathepsins B and L to a comparable extent in osteoclast assays [2].

Cathepsin L Cathepsin B Selectivity Cysteine Protease

Bone Resorption Inhibition in Osteoclasts

In a physiologically relevant ex vivo bone resorption model, Z-Phe-Phe-CHN₂ demonstrated robust, concentration-dependent inhibition of osteoclast-mediated matrix degradation. Treatment at 1, 5, and 10 μM reduced bone resorption by 50%, 85%, and 100%, respectively [1]. This functional readout confirms that the compound not only inhibits isolated enzyme activity but also effectively blocks cathepsin L-dependent proteolysis in a complex cellular environment.

Bone Resorption Osteoclast Cathepsin L Ex Vivo Assay

Selectivity vs. Z-Phe-Tyr(tBu)-Diazomethylketone

While both Z-Phe-Phe-Diazomethylketone and Z-Phe-Tyr(tBu)-diazomethylketone are irreversible cathepsin L inhibitors, their selectivity fingerprints differ significantly due to the P2 (P1' in protease nomenclature) residue. Z-Phe-Tyr(tBu)-CHN₂ is approximately 10,000-fold more effective against cathepsin L than cathepsin S [1]. In contrast, Z-Phe-Phe-CHN₂, by lacking the bulky tert-butyl group, does not exhibit this extreme S' subsite discrimination and provides a more balanced, yet still cathepsin L-preferring, inhibition profile. This distinction is crucial for studies where moderate selectivity is desired without completely eliminating activity toward related proteases like cathepsin S, which may play compensatory roles.

Cathepsin L Cathepsin S Selectivity Structure-Activity Relationship

Irreversible Covalent Inhibition Mechanism

Z-Phe-Phe-Diazomethylketone's diazomethylketone warhead reacts with the active-site cysteine thiol (Cys25) of cathepsin L to form a stable thioether adduct, resulting in time-dependent, irreversible enzyme inactivation [1]. This is mechanistically distinct from reversible inhibitors like Z-Phe-Tyr(OBut)-COCHO (Ki = 0.6 nM), which form a labile hemithioacetal and are subject to equilibrium-driven reversibility [2]. The irreversible nature ensures that cathepsin L activity remains suppressed even after washout or dilution, a critical advantage for cell-based assays and long-term incubation studies where reversible inhibitors may dissociate.

Irreversible Inhibitor Covalent Warhead Diazomethylketone Mechanism

Cell Permeability and Intracellular Target Engagement

Unlike many peptidyl inhibitors that require assisted delivery, Z-Phe-Phe-Diazomethylketone is intrinsically cell-permeable, as demonstrated by its ability to inhibit cathepsin L activity in intact osteoclasts without permeabilization agents [1]. This property allows for the direct interrogation of cathepsin L function in live-cell settings. In contrast, some related diazomethylketones exhibit limited cellular uptake, and the broad-spectrum inhibitor E-64, while also cell-permeable, lacks the target selectivity needed for clean mechanistic studies [2].

Cell Permeability Live-Cell Assay Cathepsin L Covalent Probe

Z-Phe-Phe-Diazomethylketone: Optimal Use Cases


ECM Remodeling: Cathepsin L vs. B

For researchers investigating matrix degradation in tumor invasion, arthritis, or kidney disease, Z-Phe-Phe-Diazomethylketone is the reagent of choice. Its complete discrimination against cathepsin B at 0.56 μM (as shown in Evidence #1 [1]) enables definitive assignment of proteolytic activity to cathepsin L. Using a broad-spectrum inhibitor like E-64 or a non-selective diazomethylketone would confound interpretation, as cathepsin B is often co-secreted and shares overlapping collagenolytic activity. The compound's cell permeability further permits direct treatment of live cell cultures without disrupting membrane integrity [2].

Bone Resorption and Osteoclast Biology Studies

In ex vivo and in vitro models of osteoclast-mediated bone resorption, Z-Phe-Phe-Diazomethylketone provides a validated, concentration-dependent inhibitory profile (EC₅₀ ~1 μM for functional resorption; Evidence #2 [1]). This functional dataset, derived from primary osteoclasts cultured on native bone matrix, ensures that the compound's activity translates from isolated enzyme assays to physiologically relevant systems. This makes it an essential tool for target validation studies in osteoporosis, rheumatoid arthritis, and bone metastasis research.

Long-Term Cell Culture and Pulse-Chase Assays

The irreversible covalent mechanism of Z-Phe-Phe-Diazomethylketone (Evidence #4 [1]) ensures that cathepsin L remains inactivated even after inhibitor washout or prolonged incubation. This property is critical for pulse-chase assays designed to track protein turnover, antigen processing, or lysosomal degradation over hours to days. Reversible inhibitors, such as Z-Phe-Tyr(OBut)-COCHO, would rapidly dissociate upon dilution, requiring continuous re-addition and complicating kinetic analyses.

Cathepsin L Knockdown/Knockout Validation

Z-Phe-Phe-Diazomethylketone serves as a high-quality pharmacological control to corroborate phenotypes observed in cathepsin L siRNA, shRNA, or CRISPR knockout studies. Because it is selective for cathepsin L over cathepsin B (Evidence #1 [1]) and exhibits proven cellular activity (Evidence #5 [1]), any rescue or phenocopy observed with the compound can be confidently attributed to on-target cathepsin L inhibition. This reduces the likelihood of false-positive results arising from genetic compensation or off-target editing events.

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